molecular formula C48H36N4NiO8 B12340324 Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin

Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin

Cat. No.: B12340324
M. Wt: 855.5 g/mol
InChI Key: VZWKMDHNKMYMBO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin typically involves the reaction of nickel salts with a porphyrin precursor. One common method is the condensation of pyrrole with 3-methoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst, followed by the insertion of a nickel ion into the porphyrin ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as chloroform or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as column chromatography or recrystallization to ensure the purity of the final product .

Biological Activity

Ni(II) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin (TMHPP) is a synthetic metalloporphyrin known for its unique structural and functional properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and electrochemistry, due to its significant biological activities, including antioxidant properties, potential therapeutic applications, and electrocatalytic capabilities.

Chemical Structure and Properties

TMHPP features a nickel ion coordinated to a porphyrin ring that is substituted with four 3-methoxy-4-hydroxyphenyl groups. Its molecular formula is C37_{37}H36_{36}N4_{4}NiO4_{4}, with a molecular weight of approximately 855.51 g/mol. The methoxy and hydroxy substitutions enhance its solubility and reactivity compared to other porphyrins, making it suitable for specialized applications in biological systems and materials science .

Antioxidant Properties

Research indicates that TMHPP exhibits notable antioxidant activity, which may provide protective effects against oxidative stress. This property is crucial in preventing cellular damage caused by reactive oxygen species (ROS). Studies have shown that TMHPP can scavenge free radicals effectively, contributing to its potential use in therapeutic formulations aimed at oxidative stress-related diseases .

Interaction with Biological Systems

TMHPP interacts with various biological macromolecules, including proteins and nucleic acids, facilitating diverse biological activities. Its ability to influence cellular processes positions it as a candidate for developing therapeutic agents targeting diseases such as cancer and viral infections . Specifically, TMHPP has been explored for its antiviral properties, particularly in inhibiting the entry of viruses like HIV into host cells .

Electrocatalytic Activity

TMHPP has demonstrated significant electrocatalytic properties, particularly in the oxidation of alcohols and the reduction of oxygen. When immobilized on electrode surfaces, it enhances the efficiency of electrochemical reactions, making it valuable in sensor technology and energy conversion applications . The compound's ability to facilitate electron transfer reactions underpins its potential utility in developing advanced electrochemical sensors for detecting gases and biomolecules .

Comparative Analysis with Other Porphyrins

Compound NameMolecular FormulaUnique Features
Nickel(II) tetrakis (4-hydroxyphenyl) porphyrinC32_{32}H28_{28}N4_{4}NiO4_{4}Lacks methoxy substitution; different electronic properties
Cobalt(II) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrinC37_{37}H36_{36}N4_{4}CoO4_{4}Different metal center affects reactivity
Zinc(II) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrinC37_{37}H36_{36}N4_{4}ZnO4_{4}Exhibits fluorescence; used in photodynamic applications

The comparative analysis highlights TMHPP's distinct substitution pattern that enhances its solubility and reactivity compared to other metalloporphyrins. This characteristic makes TMHPP particularly suitable for specialized applications in electrochemistry and medicinal chemistry .

Case Studies

  • Antioxidant Efficacy : A study demonstrated that TMHPP significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. The compound exhibited a dose-dependent response, indicating its potential as an antioxidant agent .
  • Electrocatalytic Performance : Research involving the use of TMHPP-modified electrodes showed enhanced electrocatalytic activity for oxygen reduction reactions compared to unmodified electrodes. This improvement was attributed to the favorable electronic properties imparted by the porphyrin structure .
  • Antiviral Activity : In vitro studies indicated that TMHPP could inhibit HIV-1 entry into host cells by disrupting critical interactions between viral components and cellular receptors. This finding opens avenues for further exploration of TMHPP as a potential antiviral therapeutic .

Properties

Molecular Formula

C48H36N4NiO8

Molecular Weight

855.5 g/mol

IUPAC Name

2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)porphyrin-22,24-diid-5-yl]phenol;nickel(2+)

InChI

InChI=1S/C48H36N4O8.Ni/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3;/h5-24H,1-4H3,(H4-2,49,50,51,52,53,54,55,56);/q-2;+2

InChI Key

VZWKMDHNKMYMBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)[N-]3)O.[Ni+2]

Origin of Product

United States

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